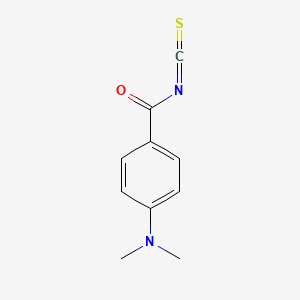
4-(Dimethylamino)benzoyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)benzoyl isothiocyanate is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isothiocyanates, including 4-(Dimethylamino)benzoyl isothiocyanate, typically involves the reaction of amines with carbon disulfide and a base, followed by the addition of a desulfurizing agent. One common method involves the use of tosyl chloride to mediate the decomposition of dithiocarbamate salts generated in situ by treating amines with carbon disulfide and triethylamine . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods
Industrial production of isothiocyanates often employs similar methods but on a larger scale. The use of catalytic amounts of amine bases, such as DBU, and benign solvents like Cyrene™ or γ-butyrolactone under moderate heating (40°C) has been optimized for sustainability . These methods aim to reduce waste and maintain high purity of the product through optimized purification processes.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)benzoyl isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thioureas.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from reactions with this compound include thioureas, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
4-(Dimethylamino)benzoyl isothiocyanate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and thioureas.
Biology: It is employed in the labeling of proteins and peptides for biochemical assays.
Industry: It is used in the production of agrochemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)benzoyl isothiocyanate involves its ability to react with nucleophiles, such as amino groups in proteins and peptides. This reactivity allows it to form covalent bonds with biological molecules, thereby altering their function. The compound can inhibit the activity of certain enzymes and disrupt cellular processes, contributing to its antimicrobial and anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl isothiocyanate: Used in the Edman degradation for amino acid sequencing.
Fluorescein isothiocyanate: Used in fluorescent labeling of biomolecules.
Allyl isothiocyanate: Known for its antimicrobial properties and used as a food preservative.
Uniqueness
4-(Dimethylamino)benzoyl isothiocyanate is unique due to its dimethylamino group, which enhances its reactivity and allows for specific interactions with biological molecules. This makes it particularly useful in biochemical assays and as a potential therapeutic agent .
Propiedades
Número CAS |
63193-70-4 |
|---|---|
Fórmula molecular |
C10H10N2OS |
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
4-(dimethylamino)benzoyl isothiocyanate |
InChI |
InChI=1S/C10H10N2OS/c1-12(2)9-5-3-8(4-6-9)10(13)11-7-14/h3-6H,1-2H3 |
Clave InChI |
CLOUWRFZOHCLMU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=O)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















